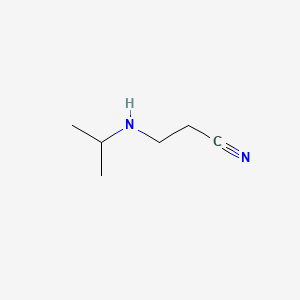

3-(Isopropylamino)propanenitrile

Description

Contextualization within Amino Nitriles and Propionitrile Derivatives

3-(Isopropylamino)propanenitrile is classified as a β-amino nitrile. The designation "β" (beta) indicates that the amino group is attached to the third carbon atom relative to the nitrile carbon (C1). This structural arrangement distinguishes it from α-amino nitriles, where the amino group is on the second carbon. The reactivity of β-amino nitriles differs from their α-isomers; for instance, reactions involving β-aminopropionitrile have been observed to be slower than those with α-aminoacetonitrile. nih.gov

The compound is also a derivative of propionitrile (CH₃CH₂CN), a simple aliphatic nitrile. wikipedia.org The core three-carbon chain with a terminal nitrile group is characteristic of propionitrile derivatives. The presence of the nitrile group (–C≡N) is of great significance in organic synthesis. libretexts.org It is a highly polar functional group that can be transformed into various other functionalities, including primary amines (through reduction) and carboxylic acids or amides (through hydrolysis). libretexts.org The isopropylamino group [–NHCH(CH₃)₂] attached to the chain imparts basicity to the molecule and influences its solubility and reactivity in synthetic applications. cymitquimica.com

Historical Development of Research on β-Amino Nitriles

The study of amino nitriles has been a cornerstone of organic chemistry for over a century. Much of the early focus was on α-amino nitriles, following the discovery of the Strecker reaction in 1850, a method for synthesizing α-amino acids from aldehydes, ammonia, and cyanide. mdpi.com This reaction proceeds through an α-amino nitrile intermediate and remains a fundamental method in amino acid synthesis. mdpi.com

Research into β-amino nitriles, such as this compound, developed along a different trajectory, largely driven by the chemistry of α,β-unsaturated nitriles like acrylonitrile. The primary method for synthesizing β-amino nitriles is the conjugate addition of amines to acrylonitrile, a reaction known as the aza-Michael addition. nih.gov This reaction is an efficient way to form a carbon-nitrogen bond and has been widely utilized since the mid-20th century. thieme-connect.com

Patents from the latter half of the 20th century detail processes for the preparation of various 3-aminopropionitriles by reacting primary or secondary amines with acrylonitrile over heterogeneous catalysts. google.com This method allows for the synthesis of a wide array of N-substituted β-aminopropionitriles. The development of various catalysts, including Lewis acids and even greener alternatives like water hyacinth ash, has continued to refine the efficiency and environmental footprint of the aza-Michael addition for producing these compounds. thieme-connect.comresearchgate.net The naturally occurring compound β-aminopropionitrile (BAPN), found in peas of Lathyrus plants, has also been a subject of biochemical and medical research for centuries due to its biological activity, further stimulating interest in this class of molecules. wikipedia.orgtaylorandfrancis.com

Significance in Contemporary Synthetic Methodologies

In modern organic synthesis, this compound and related β-amino nitriles are valued as versatile synthetic intermediates. cymitquimica.com Their bifunctional nature allows them to serve as foundational scaffolds for constructing more complex molecular architectures.

The primary significance lies in their role as precursors. The nitrile group can be readily converted into other functional groups. For example, the reduction of the nitrile to a primary amine yields a diamine (N-isopropylpropane-1,3-diamine), a common building block for various chemical structures. Conversely, hydrolysis of the nitrile can produce a β-amino acid, an important structural motif in peptidomimetics and pharmaceuticals. organic-chemistry.org

These compounds are frequently used in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com For instance, the structural backbone of this compound can be incorporated into larger molecules designed to have specific biological activities. The stereoselective synthesis of related β-amino nitriles has been shown to be a key step in the preparation of novel antibiotics. researchgate.net The ability to construct heterocyclic compounds is another important application. The functional groups of β-amino nitriles can participate in cyclization reactions to form various nitrogen-containing rings, which are prevalent structures in medicinal chemistry.

The aza-Michael addition reaction used to synthesize these compounds is itself a significant tool in modern chemistry, valued for its atom economy and operational simplicity. thieme-connect.com The development of catalytic, asymmetric versions of this reaction has further enhanced the utility of the resulting chiral β-amino nitrile products in the synthesis of enantiomerically pure drugs. chinesechemsoc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(propan-2-ylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAXAJAODIQLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219235 | |

| Record name | Propanenitrile, 3-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-98-8 | |

| Record name | Propanenitrile, 3-((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 692-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(propan-2-yl)amino]propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 3 Isopropylamino Propanenitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, primarily undergoing nucleophilic addition reactions. These transformations can convert the nitrile into other important nitrogen-containing functional groups, such as primary amines or amides.

Reduction Reactions to Amines

The most prominent reaction of the nitrile group in 3-(isopropylamino)propanenitrile is its reduction to a primary amine, which converts the molecule into N-isopropyl-1,3-propanediamine. This transformation is a critical step in the synthesis of various diamine derivatives. The reduction can be achieved using several methods, including catalytic hydrogenation with reagents like Raney nickel or by using chemical reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting product, N-isopropyl-1,3-propanediamine, is a valuable building block in chemical synthesis.

Derivatization to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to form either an amide or a carboxylic acid. stackexchange.comlumenlearning.comchemistrysteps.comchemguide.co.uk The reaction typically proceeds in two stages: the initial hydrolysis of the nitrile to a primary amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (or an ammonium salt). chemguide.co.ukdoubtnut.com

Controlled hydrolysis, often under mild acidic or basic conditions, can be used to isolate the intermediate amide, 3-(isopropylamino)propanamide. stackexchange.com For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can facilitate the selective conversion of nitriles to amides. stackexchange.com

More vigorous conditions, such as heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), will lead to the complete hydrolysis of the nitrile to 3-(isopropylamino)propanoic acid. chemguide.co.ukweebly.com

Acid-catalyzed hydrolysis: The nitrile is heated with an acid like dilute hydrochloric acid. The final products are the carboxylic acid and an ammonium salt (e.g., ammonium chloride). stackexchange.comchemguide.co.uk

Base-catalyzed hydrolysis: The nitrile is heated with a base such as sodium hydroxide solution. This process yields the salt of the carboxylic acid (e.g., sodium 3-(isopropylamino)propanoate) and ammonia gas. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the solution. chemguide.co.uk

Table 1: Summary of Nitrile Functionality Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reduction | Catalytic Hydrogenation (e.g., Raney Ni, H₂) or Chemical Reduction (e.g., LiAlH₄) | N-isopropyl-1,3-propanediamine |

| Controlled Hydrolysis | Mild acid or base (e.g., TFA-H₂SO₄) | 3-(Isopropylamino)propanamide |

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic compounds.

Alkylation and Acylation Reactions

The secondary amine can undergo N-alkylation with alkyl halides or other alkylating agents to form tertiary amines. For example, reaction with an alkyl halide (R-X) would yield N-alkyl-N-isopropyl-3-aminopropanenitrile. Similarly, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can also introduce alkyl groups. google.com

Acylation of the secondary amine can be achieved using acylating agents such as acid chlorides or acid anhydrides. organic-chemistry.orgnih.gov This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, results in the formation of an N-acyl derivative, specifically an N-isopropyl-N-(2-cyanoethyl)amide.

Reactions with Electrophiles

Beyond simple alkylating and acylating agents, the secondary amine can react with a range of other electrophiles. For instance, it can react with epoxides in a ring-opening reaction to form amino alcohols. It can also undergo Michael addition to α,β-unsaturated carbonyl compounds. These reactions further highlight the synthetic versatility of the amine functionality within the molecule.

Transformations of the Propane Backbone

While the primary reactive sites are the nitrile and amine functionalities, transformations involving the propane backbone are also conceivable, although less common. These reactions would typically require more forcing conditions or specific catalytic systems to activate the C-H bonds of the propane chain. Reactions such as radical halogenation could potentially introduce functionality onto the backbone, but selectivity would likely be an issue due to the presence of the more reactive amine and nitrile groups. Cyclization reactions could also be envisioned, where the amine and a derivative of the nitrile group react to form a heterocyclic ring system.

Table 2: Summary of Secondary Amine Functionality Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

Oxidation Reactions

While no specific studies on the oxidation of this compound have been found, the oxidation of secondary amines is a well-established area of organic chemistry. Typical oxidation reactions can lead to a variety of products depending on the oxidant and reaction conditions. For secondary amines, oxidation can result in the formation of imines, nitrones, or hydroxylamines. Catalytic aerobic oxidation is a common method, often employing transition metal catalysts.

In the absence of specific data for this compound, a hypothetical oxidation reaction could involve the dehydrogenation of the amine to form an imine.

Hypothetical Oxidation Reaction Data

| Reactant | Oxidizing Agent | Catalyst | Potential Product |

|---|

It is important to emphasize that the above table represents a theoretical possibility based on the known reactivity of similar compounds, and has not been experimentally verified for this compound in the available literature.

Substitution Reactions

Substitution reactions at the nitrogen atom of this compound are expected to be a key aspect of its chemical reactivity. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by various electrophiles.

One of the primary types of substitution reactions for secondary amines is N-alkylation or N-acylation. Another significant substitution reaction is N-dealkylation, which involves the removal of an alkyl group from the nitrogen atom. nih.govnih.gov This process is of particular interest in drug metabolism, often catalyzed by cytochrome P450 enzymes. nih.gov Mechanistically, enzymatic N-dealkylation can proceed via an initial hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that then decomposes to the dealkylated amine and a carbonyl compound. nih.govsemanticscholar.org

For this compound, a substitution reaction could involve the removal of the isopropyl group (N-deisopropylation).

Hypothetical N-Deisopropylation Data

| Reactant | Reagent/Catalyst | Reaction Type | Potential Products |

|---|

Again, this represents a plausible transformation based on general principles of amine chemistry, but specific experimental data for this compound is lacking.

Mechanistic Elucidation of Key Reactions

Due to the absence of specific studies on the reactions of this compound, a detailed mechanistic elucidation for its key reactions cannot be provided. However, general mechanisms for the oxidation and N-dealkylation of secondary amines can be considered as models.

The mechanism for cytochrome P450-catalyzed N-dealkylation, for instance, is generally believed to involve a hydrogen atom transfer (HAT) or a single electron transfer (SET) from the amine nitrogen to an activated oxygen species of the enzyme. researchgate.net This is followed by oxygen rebound to form a carbinolamine, which then collapses to yield the dealkylated amine and a carbonyl compound. nih.govsemanticscholar.org In the case of this compound, this would lead to the formation of 3-aminopropanenitrile and acetone.

Without experimental evidence, any proposed mechanism for the reactions of this compound remains speculative. Further research is required to determine the specific reactivity and reaction pathways of this compound.

3 Isopropylamino Propanenitrile As a Versatile Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

The dual functionality of 3-(isopropylamino)propanenitrile allows it to serve as a precursor for a variety of complex organic molecules, particularly heterocyclic compounds. The presence of both a nucleophilic amine and an electrophilic nitrile group within the same molecule provides the basis for intramolecular cyclization reactions and for its participation in condensation reactions with other reagents to form diverse ring systems.

One significant application of β-aminonitriles, such as this compound, is in the synthesis of substituted pyrimidines. nih.govrsc.orgresearchgate.net While direct examples with this compound are not extensively documented, the general reactivity of β-aminonitriles suggests its potential in this area. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is a classic method for forming cyclic ketones and enamines. wikipedia.orgchem-station.comsynarchive.com Although this compound is not a dinitrile, its nitrile group can participate in base-catalyzed self-condensation reactions, leading to the formation of β-enaminonitriles, which are key intermediates in the synthesis of pyrimidines. nih.govresearchgate.net

The reaction typically proceeds through the formation of a β-enaminonitrile intermediate, which can then undergo cyclocondensation with another equivalent of a nitrile or with other reagents to form the pyrimidine ring. The reaction conditions, particularly temperature, can be controlled to favor the formation of either the β-enaminonitrile or the final pyrimidine product. nih.govrsc.org

Table 1: Potential Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | General Synthetic Approach | Key Intermediate |

| Substituted Pyrimidines | Base-catalyzed self-condensation followed by cyclocondensation. | β-Enaminonitrile |

| Substituted Pyrrolidines | Intramolecular Michael addition or participation in [3+2] cycloaddition reactions. | α,β-Unsaturated ester/nitrile |

| Substituted Thiophenes | Gewald reaction with a carbonyl compound and elemental sulfur. | Not applicable |

Application in the Synthesis of Variously Substituted Amino Compounds

The nitrile and amine functionalities of this compound can be readily transformed to introduce a variety of substituents, leading to a diverse range of amino compounds.

A primary application is the reduction of the nitrile group to a primary amine, which converts this compound into N-isopropyl-1,3-diaminopropane. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents. N-isopropyl-1,3-diaminopropane is a valuable building block in its own right, used in the synthesis of ligands for metal catalysts and as a precursor for various biologically active molecules. researchgate.netnih.govorganic-chemistry.org

Furthermore, the secondary amine of this compound can undergo N-alkylation or N-acylation to introduce a wide range of substituents. These reactions can be performed before or after the modification of the nitrile group, providing a flexible strategy for the synthesis of complex polyamines and their derivatives.

The nitrile group can also be hydrolyzed to a carboxylic acid, yielding a β-amino acid derivative. These compounds are important precursors in the synthesis of peptides, polymers, and other biologically active molecules.

Table 2: Synthesis of Substituted Amino Compounds from this compound

| Target Compound Class | Reaction Type | Reagents and Conditions |

| 1,3-Diamines | Nitrile Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., LiAlH₄) |

| N-Substituted 1,3-Diamines | N-Alkylation/Acylation followed by Nitrile Reduction | Alkyl halides or acyl chlorides, followed by reduction |

| β-Amino Acids | Nitrile Hydrolysis | Acidic or basic hydrolysis |

| N-Substituted β-Amino Amides | N-Alkylation/Acylation followed by Nitrile Hydrolysis | Alkyl halides or acyl chlorides, followed by hydrolysis |

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.netfrontiersin.org this compound, with its multiple reactive sites, is a potential candidate for participation in such reactions.

While specific MCRs involving this compound are not extensively reported, its structural motifs are found in reactants for well-known MCRs. For instance, the amine functionality can react with an aldehyde and an isocyanide in the Ugi reaction to form α-acylamino amides. researchgate.netbeilstein-journals.orgrsc.org The nitrile group could potentially remain intact or participate in subsequent transformations.

Similarly, in the Gewald reaction, which is a multi-component reaction for the synthesis of 2-aminothiophenes, a ketone or aldehyde, an active methylene nitrile, and elemental sulfur are reacted together. organic-chemistry.orgwikipedia.orgnih.govmdpi.comumich.edu While this compound itself is not a typical substrate, its derivatives could potentially be designed to participate in such transformations.

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are another area where this compound could be a valuable precursor. nih.govnih.govrsc.org For example, a molecule derived from this compound containing an additional functional group could be designed to undergo a cascade of cyclizations to form complex polycyclic systems.

Contributions to Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comlkouniv.ac.inairitilibrary.combhavanscollegedakor.orgyoutube.com this compound can be identified as a key synthon in the retrosynthesis of various target molecules.

A common disconnection approach for molecules containing a 1,3-diamine moiety would lead back to a β-aminonitrile precursor. lkouniv.ac.inbhavanscollegedakor.org For example, in the retrosynthesis of a complex diamine, a C-N bond disconnection would reveal a primary amine and a carbon fragment that could be derived from a nitrile. If the target molecule contains an N-isopropyl group at one of the amine positions, this compound becomes a logical and readily available starting material.

Functional group interconversion (FGI) is another key principle in retrosynthesis. ias.ac.inlkouniv.ac.in A target molecule containing a β-amino acid or a γ-amino alcohol could be retrosynthetically converted to a β-aminonitrile, again pointing to this compound as a potential starting material. The nitrile group is a versatile functional group that can be transformed into an amine, a carboxylic acid, or other functionalities, making it a strategic choice in a synthetic plan.

Table 3: Retrosynthetic Disconnections Leading to this compound

| Target Molecule Fragment | Disconnection/FGI | Precursor Synthon | Synthetic Equivalent |

| N-Isopropyl-1,3-diamine | C-N bond formation (from nitrile) | Isopropylaminopropyl cation | This compound |

| Substituted β-amino acid | Functional Group Interconversion (Carboxylic acid to nitrile) | Isopropylaminopropyl nitrile | This compound |

| Complex polyamine | C-N bond disconnections | Isopropylaminopropyl synthon | This compound |

Design and Synthesis of 3 Isopropylamino Propanenitrile Derivatives and Analogues

Structural Modification Strategies on the Nitrile Group

The nitrile group is a versatile functional group in drug design due to its unique electronic properties and its ability to participate in various chemical transformations. It is a potent electron-withdrawing group that can influence the acidity of nearby protons and engage in dipole-dipole or hydrogen bond interactions. nih.gov Modification strategies for the nitrile group are diverse and can significantly alter the physicochemical properties of the parent molecule.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH2) or a carboxylic acid (-COOH). This transformation introduces hydrogen bond donor and acceptor capabilities, which can lead to new interactions with a biological target and often increases water solubility.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile group into a primary amine (-CH2NH2). This introduces a basic center, which can form salt bridges and significantly alter the polarity and pharmacokinetic profile of the molecule.

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in a [3+2] cycloaddition reaction to form a tetrazole ring. The tetrazole is a well-established non-classical bioisostere of the carboxylic acid group, offering a similar acidic proton but with different steric and electronic properties that can improve metabolic stability and cell permeability. fiveable.me

Table 1: Modification Strategies for the Nitrile Group

| Original Group | Reagent/Condition | Modified Group | Key Property Change |

|---|---|---|---|

| Nitrile (-CN) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Increased acidity, H-bond donor/acceptor |

| Nitrile (-CN) | H₂O₂ / OH⁻ | Amide (-CONH₂) | H-bond donor/acceptor, increased polarity |

| Nitrile (-CN) | H₂ / Catalyst (e.g., Ni) | Primary Amine (-CH₂NH₂) | Increased basicity, H-bond donor |

Modifications on the Isopropylamino Moiety

The isopropylamino moiety is a critical determinant of the molecule's lipophilicity, steric profile, and basicity. Modifications here can fine-tune the molecule's interaction with its target and modulate its absorption, distribution, metabolism, and excretion (ADME) properties.

Strategies for modifying this moiety include:

N-Alkylation/Dealkylation: The secondary amine can be alkylated to a tertiary amine, or the isopropyl group can be replaced entirely. Replacing the isopropyl group with other alkyl groups (e.g., cyclopropyl, tert-butyl) or small cyclic systems allows for probing the size and shape of the binding pocket. Changing the steric bulk can influence binding affinity and selectivity.

Acylation: Reaction of the secondary amine with acyl halides or anhydrides yields an amide. This transformation removes the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can fundamentally alter binding interactions.

Replacement of Isopropyl Group: The isopropyl group can be substituted with a wide range of functionalities to explore structure-activity relationships (SAR). For example, replacing it with aryl or heteroaryl rings can introduce potential π-stacking interactions, while incorporating polar functional groups can modulate solubility.

Table 2: Examples of Isopropylamino Moiety Modifications

| Original Moiety | Modification Strategy | Resulting Moiety | Potential Impact |

|---|---|---|---|

| -NH-CH(CH₃)₂ | N-Alkylation | -N(CH₃)-CH(CH₃)₂ | Increased lipophilicity, loss of H-bond donor |

| -NH-CH(CH₃)₂ | N-Acylation | -N(C=O)CH₃-CH(CH₃)₂ | Neutralized basicity, added H-bond acceptor |

| -NH-CH(CH₃)₂ | Alkyl Group Replacement | -NH-Cyclopropyl | Altered steric profile, potential for improved metabolic stability |

Introduction of Additional Functional Groups

Common strategies involve:

Hydroxylation: Introducing a hydroxyl (-OH) group can increase water solubility and provide a new hydrogen bond donor and acceptor.

Halogenation: The addition of halogen atoms, particularly fluorine, is a common tactic in medicinal chemistry. nih.gov Fluorine can block metabolic oxidation at that position, increase binding affinity through favorable electronic interactions, and modulate the pKa of nearby functional groups without significantly increasing steric bulk. cambridgemedchemconsulting.com

Alkylation: Adding small alkyl groups, such as a methyl group, can increase lipophilicity and provide steric bulk that may enhance binding to a specific target or block access of metabolizing enzymes.

These substitutions can generate a library of analogues, allowing for a detailed exploration of the structure-activity relationship and the identification of candidates with an optimized balance of potency and drug-like properties.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

The proton NMR (¹H NMR) spectrum of 3-(Isopropylamino)propanenitrile provides information on the number of different types of protons and their neighboring environments. In a study utilizing a 500 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent, the following chemical shifts (δ) in parts per million (ppm) were observed mdpi.com:

A triplet at 2.93 ppm with a coupling constant (J) of 6.7 Hz, corresponding to the two protons of the methylene group adjacent to the secondary amine (-NH-CH₂ -).

A septet at 2.86 ppm with a J value of 6.3 Hz, which is characteristic of the single proton of the isopropyl group's methine unit (-CH(CH₃)₂).

A triplet at 2.51 ppm with a J value of 6.7 Hz, assigned to the two protons of the methylene group adjacent to the nitrile function (-CH₂ -CN).

A doublet at 1.08 ppm with a J value of 6.3 Hz, representing the six equivalent protons of the two methyl groups of the isopropyl substituent (-CH(CH₃ )₂).

The integration of these signals would correspond to a proton ratio of 2:1:2:6, consistent with the structure of this compound.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 2.93 | Triplet (t) | 6.7 | 2H | -NH-CH₂ -CH₂-CN |

| 2.86 | Septet (sep) | 6.3 | 1H | -CH (CH₃)₂ |

| 2.51 | Triplet (t) | 6.7 | 2H | -CH₂-CH₂ -CN |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. For this compound, the spectrum was recorded at 126 MHz in CDCl₃, revealing the following signals mdpi.com:

A signal at 118.76 ppm, attributed to the carbon of the nitrile group (-C N).

A peak at 52.58 ppm, corresponding to the methine carbon of the isopropyl group (-C H(CH₃)₂).

A resonance at 44.25 ppm, assigned to the methylene carbon adjacent to the secondary amine (-NH-C H₂-).

A signal at 18.77 ppm, representing the carbon of the methylene group adjacent to the nitrile function (-C H₂-CN).

A peak at a chemical shift corresponding to the two equivalent methyl carbons of the isopropyl group (-CH(C H₃)₂).

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 118.76 | -C N |

| 52.58 | -C H(CH₃)₂ |

| 44.25 | -NH-C H₂-CH₂-CN |

| 18.77 | -CH₂-C H₂-CN |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the triplet at 2.93 ppm and the triplet at 2.51 ppm, confirming the connectivity of the -CH₂-CH₂- fragment. Additionally, a cross-peak between the septet at 2.86 ppm and the doublet at 1.08 ppm would verify the isopropyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a correlation between the ¹H signal at 2.93 ppm and the ¹³C signal at 44.25 ppm, the ¹H signal at 2.86 ppm and the ¹³C signal at 52.58 ppm, the ¹H signal at 2.51 ppm and the ¹³C signal at 18.77 ppm, and the ¹H signal at 1.08 ppm with the corresponding methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded as a neat film, displays characteristic absorption bands (ν) in wavenumbers (cm⁻¹) that confirm its structure mdpi.com.

Key IR Absorption Bands for this compound

| Wavenumber (ν, cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3394, 3310 | N-H | Stretching |

| 2967, 2932, 2870 | C-H (alkane) | Stretching |

| 2249 | C≡N (nitrile) | Stretching |

The presence of bands in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching of the secondary amine. The sharp, strong absorption at 2249 cm⁻¹ is a definitive characteristic of the nitrile group (C≡N). The various absorptions in the 2870-2967 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electrospray ionization (ES+) mass spectrometry has been reported, showing a prominent peak at a mass-to-charge ratio (m/z) of 121, which corresponds to the protonated molecule [M+H]⁺ mdpi.com.

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method. Under electron ionization (EI), which is common in GC-MS analysis, characteristic fragmentation of aliphatic amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this would lead to the formation of a stable iminium ion. The most likely fragmentation pathways would involve the loss of a methyl group or an ethyl cyanide radical.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. In a reported synthesis, GC was used to monitor the progress of the reaction mdpi.com. A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be dependent on the boiling point of the compound and its interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For a basic compound like this compound, reversed-phase HPLC would be a common approach. This would typically involve a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape. Due to the lack of a strong chromophore, UV detection might be challenging at standard wavelengths, and alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) could be employed for better sensitivity. Derivatization with a UV-active or fluorescent tag is also a common strategy for enhancing the detectability of aliphatic amines in HPLC. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysispiwet.pulawy.pl

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of this compound. This method combines the superior separation capability of gas chromatography with the precise mass analysis of mass spectrometry, making it ideal for assessing compound purity and identifying trace-level impurities. thermofisher.comyoutube.com

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into a GC column. The separation is based on the compound's volatility and its interaction with the column's stationary phase. thermofisher.com As the separated components exit the column, they enter the mass spectrometer, where they are ionized, commonly through electron ionization (EI). The resulting ions are then sorted by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. youtube.com This spectrum allows for the unambiguous identification of this compound and any co-eluting substances.

The primary application of GC-MS in this context is the determination of purity. The peak area of the this compound in the resulting chromatogram is proportional to its concentration, allowing for a quantitative purity assessment. Furthermore, the high sensitivity of GC-MS enables the detection and identification of trace impurities that may originate from the synthetic route or degradation. gcms.cz These can include residual starting materials, by-products, or other related substances. The identification of these trace components is crucial for quality control in various applications. While standard electron ionization is common, the use of chemical ionization (CI) with reagent gases like ammonia or methylamine can be employed to reduce fragmentation and enhance the molecular ion peak, which is critical for confirming the molecular weight of labile compounds. bohrium.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5MS) |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD for Separation and Quantificationresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering complementary information to GC-MS. It is particularly well-suited for the quantification of the main component and the separation of non-volatile or thermally unstable impurities. piwet.pulawy.plnih.gov The coupling of HPLC with a Diode-Array Detector (DAD) enhances its analytical power by providing spectral information for peak identification and purity assessment. phcog.comscielo.org.mx

A common approach for analyzing aminonitriles is reversed-phase HPLC. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. mdpi.com For a basic compound like this compound, adding a small amount of an acid, such as formic acid, to the mobile phase is beneficial. This protonates the amine group, resulting in improved peak shape and retention characteristics. mdpi.com

The DAD continuously records the UV-Vis spectrum of the eluent, allowing for the specific detection of compounds as they exit the column. nih.gov For quantification, a calibration curve is established by analyzing standards of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration accurately. phcog.com The DAD also enables peak purity analysis by comparing UV spectra across a single chromatographic peak. Consistent spectra across the peak indicate that it represents a single compound. This method has been successfully applied to determine various organic nitrogen compounds and other substances in complex matrices. nih.govnih.gov

Table 2: Exemplary HPLC-DAD Conditions for this compound Analysis

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 15 min, hold 2 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Diode-Array Detector | |

| Wavelength Range | 200-400 nm |

| Detection Wavelength | 210 nm |

| Slit Width | 4 nm |

Integration of Spectroscopic and Chemometric Methods for Comprehensive Analysisresearchgate.net

A comprehensive characterization of this compound is best achieved by integrating multiple analytical techniques with chemometrics. nih.govnih.gov Chemometrics utilizes multivariate statistics to extract maximal information from chemical data, revealing patterns and relationships that might be missed by univariate analysis. nih.govresearchgate.net

The integration of orthogonal analytical techniques, such as GC-MS and HPLC-DAD, provides a more complete impurity profile. mdpi.com GC-MS is adept at identifying volatile and semi-volatile compounds, while HPLC is superior for non-volatile or thermally labile species. nih.govnih.gov Combining data from both platforms ensures a wider range of potential impurities are detected and characterized.

Chemometric methods like Principal Component Analysis (PCA) can be applied to the complex datasets generated, for example, from HPLC-DAD. nih.gov PCA can reduce the dimensionality of the data, allowing for the visualization of clustering or differentiation between various batches of a product based on their subtle impurity profile differences. This is invaluable for quality control and process monitoring. nih.gov Furthermore, combining spectroscopic and mass spectrometric data can enhance the identification of unknown compounds. For instance, if two techniques provide conflicting or incomplete information, a third technique can resolve the ambiguity, leading to a more confident structural elucidation. wvu.edu This integrated, multidisciplinary approach is essential for a thorough understanding of the chemical properties and quality of complex chemical samples. mdpi.com

Computational and Theoretical Studies of 3 Isopropylamino Propanenitrile

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-(isopropylamino)propanenitrile at the electronic level. These methods allow for the precise prediction of molecular and electronic properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. This information is vital for understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate and accept electrons, respectively. The nitrile group, with its triple bond, is a significant feature of the electronic structure, contributing to the molecule's polarity and reactivity.

Below is a table of predicted properties for this compound based on general principles of molecular geometry.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Tautomer Count | 2 |

| Exact Mass | 112.100048 g/mol |

| Complexity | 87.9 |

| Isotope Atom Count | 0 |

| Covalently-Bonded Unit Count | 1 |

This data is computationally predicted and provides a theoretical framework for the molecule's properties.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For example, in the synthesis of this compound via the aza-Michael addition of isopropylamine (B41738) to acrylonitrile, DFT can model the approach of the reactants, the formation of the transition state, and the subsequent formation of the product.

By analyzing the transition state structures, researchers can gain insights into the factors that control the reaction rate and selectivity. This knowledge is crucial for optimizing reaction conditions to improve yield and minimize byproducts. For instance, understanding the energy barriers for different potential pathways can help in selecting appropriate catalysts or reaction temperatures. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape.

A key application of MD is conformational analysis, which involves exploring the different spatial arrangements (conformations) of the molecule and their relative energies. rsc.orgyoutube.com Due to the presence of several single bonds, this compound can adopt various conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. masterorganicchemistry.comchemistrysteps.com This is important because the conformation of a molecule can significantly influence its physical properties and biological activity. The analysis of these simulations can reveal the flexibility of the propanenitrile chain and the rotational freedom of the isopropyl group. gmu.edu

In Silico Approaches to Molecular Design and Analogue Generation

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. mdpi.com By modifying the structure of the parent compound—for example, by replacing the isopropyl group with other alkyl or functional groups—researchers can create a virtual library of analogues. rsc.orgbiotech-asia.org

These analogues can then be computationally screened for properties such as improved reactivity, selectivity, or potential biological activity. mdpi.com This process, known as virtual screening, can significantly accelerate the discovery of new compounds by prioritizing the most promising candidates for synthesis and experimental testing. For instance, if the goal is to develop a new catalyst, analogues could be designed to have different steric and electronic properties to enhance their catalytic performance.

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide a deep understanding of the factors governing the reactivity and selectivity of this compound. By analyzing the electronic structure and molecular orbitals, it is possible to predict which parts of the molecule are most likely to participate in chemical reactions.

For example, the nitrogen atom of the amino group is a nucleophilic center, while the carbon atom of the nitrile group is an electrophilic center. This suggests that the compound can react with both electrophiles and nucleophiles. The nitrile group can undergo reactions such as hydrolysis to form a carboxylic acid or reduction to form a primary amine. doubtnut.com

Computational models can also explain the regioselectivity and stereoselectivity of reactions. For instance, in reactions where multiple products are possible, theoretical calculations can predict which product is favored and why. This information is invaluable for designing synthetic routes that lead to the desired product with high selectivity.

Future Research Directions and Emerging Applications in Chemical Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-(isopropylamino)propanenitrile involves the aza-Michael addition of isopropylamine (B41738) to acrylonitrile. While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches : A key direction is the adoption of green chemistry principles. This includes exploring the use of non-toxic, biodegradable solvents, or even solvent-free conditions, which have been shown to be effective for aza-Michael additions of other amines to acrylonitrile mdpi.comresearchgate.net.

Catalyst Development : Research into novel catalysts could significantly enhance reaction efficiency. While the reaction can proceed without a catalyst, investigations into lipase-catalyzed researchgate.net or organocatalytic beilstein-journals.orgacs.org aza-Michael additions for similar compounds suggest a promising avenue for achieving higher yields and selectivity under milder conditions.

Alternative Cyanide Sources : For related aminonitrile syntheses, there is a move towards using safer, non-toxic cyanide sources like hexacyanoferrate to improve the environmental footprint of the process rsc.org. Exploring such alternatives for nitrile-containing precursors could be another area of development.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, milder reaction conditions, potential for asymmetry. beilstein-journals.orgnih.gov | Development of efficient chiral and achiral organocatalysts. |

| Biocatalysis | High selectivity, environmentally benign (e.g., using lipases). researchgate.net | Enzyme screening and reaction optimization. |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. mdpi.comresearchgate.net | Optimization of reaction temperature and mixing. |

Exploration of New Reaction Pathways and Catalytic Systems

The dual functionality of this compound opens up a variety of potential reaction pathways for the synthesis of more complex molecules.

Cyclization Reactions : The molecule is a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. Research into sulfamate-tethered aza-Michael cyclizations for synthesizing β-amino acids provides a model for such explorations nih.govnih.gov.

Nitrile Group Transformations : The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, leading to the synthesis of β-amino acids and 1,3-diamines, respectively. These derivatives are important in peptide synthesis and as monomers for polyamides.

Novel Catalytic Systems : The development of new catalytic systems is crucial. For instance, organocatalysis has been effectively used in various aza-Michael reactions to create complex nitrogen-containing compounds beilstein-journals.orgrsc.org. Applying similar catalytic strategies could unlock new transformations for this compound. Furthermore, transition-metal catalysts could be employed for C-H functionalization or other coupling reactions.

Integration with Advanced Synthesis Technologies (e.g., Continuous Flow Processes)

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages, particularly for reactions like the synthesis of this compound.

Enhanced Safety and Control : The aza-Michael addition is often exothermic. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior thermal control, mitigating the risk of thermal runaways and improving safety soci.orgvapourtec.commt.commt.com.

Scalability and Efficiency : Flow chemistry allows for seamless scaling by simply extending the operation time, bypassing the challenges associated with scaling up batch reactors soci.orgflinders.edu.au. This technology can lead to higher throughput and more consistent product quality.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, potential for hotspots. | Excellent, precise temperature control. soci.org |

| Safety | Higher risk with large volumes of reagents, especially for exothermic reactions. | Inherently safer due to small reactor volumes and better control. mt.commt.comjstar-research.com |

| Scalability | Complex, often requires re-optimization. | Straightforward, achieved by longer run times. soci.orgflinders.edu.au |

| Reproducibility | Can vary between batches. | High, due to precise control of parameters. soci.org |

Applications in Material Science Research

The structure of this compound suggests several potential applications in the field of material science.

Polymer Synthesis : The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers. For instance, polymerization involving the nitrile group could lead to polymers with unique properties mdpi.com. Following reduction of the nitrile to an amine, the resulting diamine could be used as a monomer for polyamides or polyimides. Research on creating organic polymeric networks from α-aminonitriles demonstrates the feasibility of using such building blocks for new materials rsc.orgrsc.org.

Coordination Polymers and MOFs : The nitrogen atoms in both the amine and nitrile groups can act as ligands, coordinating with metal ions. This opens the possibility of using this compound as a building block for coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Crosslinking Agents : The molecule could be utilized in the development of crosslinking agents for materials like collagen-based scaffolds in tissue engineering, employing the principles of aza-Michael addition chemistry for network formation mdpi.com.

Computational Chemistry in Predictive Design

Computational chemistry is a powerful tool for accelerating research and development, and it can be applied extensively to this compound.

Mechanism and Kinetics Studies : Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanism of its synthesis via the aza-Michael addition researchgate.netrsc.orgwhiterose.ac.ukresearchgate.net. Such studies can help in optimizing reaction conditions and designing more effective catalysts.

Property Prediction : Computational models can predict various physicochemical properties of the molecule and its derivatives, aiding in the design of new functional molecules for specific applications.

Materials Design : Before synthesis, computational methods can be used to model the structures and predict the properties of polymers or MOFs derived from this compound. This predictive capability can guide experimental efforts towards the most promising materials. Theoretical calculations have been used to support experimental results in the study of aminonitrile reactivity, highlighting the synergy between computational and experimental approaches nih.gov.

Q & A

Q. Basic Research Focus

- ¹H NMR : Expect signals for the isopropyl group (δ 1.1–1.3 ppm, doublet for CH₃; δ 3.2–3.4 ppm, septet for CH) and nitrile-adjacent methylene (δ 2.6–2.8 ppm, triplet). The absence of acrylonitrile residues (δ 5.8–6.3 ppm) confirms completion .

- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group. N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) validate the amine linkage .

- MS : Molecular ion [M+H]⁺ at m/z 113.16 (C₆H₁₁N₂) with fragmentation peaks at m/z 70 (loss of CH₂CN) and 44 (isopropylamine) .

Advanced Consideration : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities or residual solvents, necessitating 2D NMR (COSY, HSQC) for resolution .

What experimental strategies address contradictions in reactivity studies of this compound with electrophiles?

Advanced Research Focus

Contradictions in reactivity (e.g., unexpected regioselectivity in alkylation) may arise from steric hindrance of the isopropyl group or competing nitrile participation. To resolve this:

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track nitrile consumption .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify dominant pathways .

- Isotopic Labeling : Introduce ¹⁵N-labeled isopropylamine to trace amine involvement in multi-step mechanisms .

How should researchers design stability studies to evaluate storage conditions for this compound?

Basic Research Focus

Stability is compromised by moisture (hydrolysis to propionamide) and light (radical degradation). Recommended protocols:

- Accelerated Degradation Tests : Store aliquots at 40°C/75% RH for 4 weeks, analyzing purity via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .

- Light Sensitivity : Expose samples to UV (254 nm) for 48 hours; monitor nitrile loss via IR .

- Best Practices : Use amber glass vials, inert gas (N₂) purging, and desiccants (silica gel) for long-term storage .

What methodologies are suitable for probing the compound’s role in multi-component reactions (e.g., Strecker synthesis)?

Advanced Research Focus

In reactions like Strecker amino acid synthesis, this compound may act as a nitrile source or amine donor. To distinguish roles:

- Control Experiments : Replace the compound with acetonitrile or isopropylamine separately to isolate contributions .

- Mass Spectrometry Imaging (MSI) : Map intermediate formation in real-time to identify key steps (e.g., imine vs. nitrile adducts) .

- Cross-Validation : Compare kinetic isotope effects (KIEs) using deuterated analogs to confirm rate-determining steps .

How can researchers resolve discrepancies in reported toxicity data for this compound?

Advanced Research Focus

Conflicting toxicity profiles (e.g., LD50 variations) may stem from impurity levels or assay protocols. Mitigation strategies:

- High-Purity Standards : Synthesize batches with ≤0.5% acrylonitrile (GC-MS validated) to isolate compound-specific effects .

- In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and cross-check experimental LC50 values .

- Cell-Based Assays : Compare cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines to assess organ-specific risks .

What analytical approaches validate the compound’s use as a ligand in coordination chemistry?

Advanced Research Focus

To confirm metal-ligand binding (e.g., with Cu²⁺ or Pd⁰):

- UV-Vis Spectroscopy : Monitor shifts in λmax (e.g., Cu²⁺ complexes typically show d-d transitions at 600–800 nm) .

- X-ray Crystallography : Resolve crystal structures to determine coordination geometry and bond lengths .

- Magnetic Susceptibility : Measure paramagnetic behavior (e.g., Evans method) to infer oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.